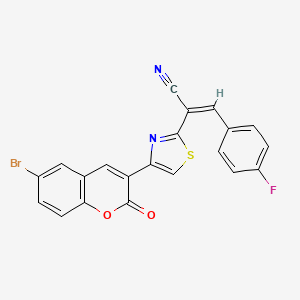
(Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C21H10BrFN2O2S and its molecular weight is 453.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a synthetic compound that integrates various bioactive moieties, including thiazole and chromenone structures. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is C22H13BrN4O3S, with a molecular weight of 493.34 g/mol. The presence of the bromine atom and the thiazole ring contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds featuring thiazole and chromenone rings exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
- Anticonvulsant Properties : Some thiazole-containing compounds have been evaluated for their anticonvulsant activities, showing promise in protecting against seizures in animal models .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among thiazole derivatives. Research has indicated that similar compounds can inhibit inflammatory pathways effectively .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression in tumor cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or cancer cell survival, such as cyclooxygenase (COX) or certain kinases .
Antitumor Studies
A study on thiazole derivatives indicated that compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin .
Anticonvulsant Research
In a pharmacological evaluation, certain thiazole derivatives were tested for their protective effects against pentylenetetrazole-induced seizures in rodents, showing up to 100% protection in some cases .
Data Summary Table
Propiedades
IUPAC Name |
(Z)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10BrFN2O2S/c22-15-3-6-19-13(8-15)9-17(21(26)27-19)18-11-28-20(25-18)14(10-24)7-12-1-4-16(23)5-2-12/h1-9,11H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFESODWBGLFD-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














